molecular formula C18H21FN2O3 B2826046 1-(4-Fluorobenzyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea CAS No. 1797715-76-4

1-(4-Fluorobenzyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

Cat. No. B2826046
CAS RN: 1797715-76-4
M. Wt: 332.375
InChI Key: SXVBZFXVWFOMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, FMMEU. In

Mechanism of Action

FMMEU acts as an acetylcholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on cognitive function. FMMEU has also been shown to have a protective effect against beta-amyloid-induced neurotoxicity, which suggests that it may have potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMMEU are still being studied. However, it has been shown to have an inhibitory effect on the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine can have various effects on cognitive function, including improved memory and attention.

Advantages and Limitations for Lab Experiments

One advantage of using FMMEU in lab experiments is its potential as a treatment for Alzheimer's disease. It has been shown to have a protective effect against beta-amyloid-induced neurotoxicity, which suggests that it may be useful in treating this neurodegenerative disorder. However, one limitation of using FMMEU in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the study of FMMEU. One direction is to further investigate its potential as a treatment for Alzheimer's disease. This could involve studying its effects on beta-amyloid plaques and other neurodegenerative processes. Another direction is to investigate its effects on other cognitive functions, such as learning and decision-making. Additionally, further research is needed to fully understand the mechanism of action of FMMEU and its potential side effects.

Synthesis Methods

FMMEU can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis method involves the reaction of 4-fluorobenzylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-methoxy-2-(3-methoxyphenyl)acetic acid to form FMMEU.

Scientific Research Applications

FMMEU has been studied for its potential applications in scientific research. It has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have various effects on cognitive function.
FMMEU has also been studied for its potential applications in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that is characterized by the accumulation of beta-amyloid plaques in the brain. FMMEU has been shown to have a protective effect against beta-amyloid-induced neurotoxicity, which suggests that it may have potential as a treatment for Alzheimer's disease.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-23-16-5-3-4-14(10-16)17(24-2)12-21-18(22)20-11-13-6-8-15(19)9-7-13/h3-10,17H,11-12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVBZFXVWFOMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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